An In-depth Technical Guide to Ethyl 3-methoxy-1H-pyrazole-4-carboxylate
An In-depth Technical Guide to Ethyl 3-methoxy-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (CAS 478968-48-8), a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While direct literature on this specific molecule is limited, this document, based on established principles of organic chemistry and extensive data on analogous pyrazole derivatives, offers valuable insights into its synthesis, chemical properties, reactivity, and potential applications. The guide is intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic and therapeutic programs.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its five-membered aromatic ring containing two adjacent nitrogen atoms provides a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability. This has led to the development of pyrazole-containing compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][3][4] Ethyl 3-methoxy-1H-pyrazole-4-carboxylate represents a valuable, yet underexplored, derivative within this class of compounds, offering a unique substitution pattern for the exploration of new chemical space.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is presented in Table 1.
Table 1: Physicochemical Properties of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate
| Property | Value | Source |
| CAS Number | 478968-48-8 | [5] |
| Molecular Formula | C₇H₁₀N₂O₃ | [5] |
| Molecular Weight | 170.17 g/mol | [5] |
| Appearance | Predicted to be a solid | Inferred from similar compounds |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) | Inferred from similar compounds |
| Boiling Point | Not available | |
| Melting Point | Not available |
Predicted Spectroscopic Data
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Pyrazole NH: A broad singlet is expected in the downfield region (δ 10-13 ppm), characteristic of the acidic proton on the pyrazole ring.
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Pyrazole C5-H: A singlet is anticipated around δ 8.0-8.5 ppm.
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Methoxy Group (OCH₃): A sharp singlet at approximately δ 3.8-4.2 ppm.
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Ethyl Ester (OCH₂CH₃): A quartet around δ 4.2-4.4 ppm for the methylene protons and a triplet around δ 1.2-1.4 ppm for the methyl protons.
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-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon (C=O): A signal is expected in the range of δ 160-165 ppm.
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Pyrazole C3 and C5: The carbon bearing the methoxy group (C3) would likely appear around δ 155-160 ppm, while C5 would be in the region of δ 135-140 ppm.
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Pyrazole C4: The carbon attached to the ester group (C4) is predicted to be the most downfield of the pyrazole ring carbons, around δ 100-105 ppm.
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Methoxy Carbon (OCH₃): A signal is expected around δ 55-60 ppm.
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Ethyl Ester Carbons (OCH₂CH₃): The methylene carbon should appear around δ 60-65 ppm, and the methyl carbon around δ 14-16 ppm.
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IR (Infrared) Spectroscopy:
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N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the pyrazole N-H stretching vibration.
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C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ due to the ester carbonyl group.
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C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the pyrazole ring stretching vibrations.
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C-O Stretch: Bands in the 1000-1300 cm⁻¹ region are expected for the C-O stretching of the ester and methoxy groups.
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Mass Spectrometry (MS):
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The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 170. Subsequent fragmentation may involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the entire ester group (-COOC₂H₅, m/z = 73).
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Synthesis and Reaction Chemistry
Proposed Synthetic Pathway
The most logical approach involves a two-step sequence starting from the commercially available Ethyl 3-amino-1H-pyrazole-4-carboxylate:
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Diazotization of the Amino Group: The 3-amino group can be converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., sulfuric acid or hydrochloric acid) at low temperatures (0-5 °C). This is a standard and high-yielding reaction for aromatic amines.
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Hydrolysis to the Hydroxy Intermediate and Subsequent Methylation: The resulting diazonium salt is unstable and can be readily hydrolyzed to the corresponding 3-hydroxy-1H-pyrazole-4-carboxylate by gentle warming. This intermediate can then be methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base (e.g., potassium carbonate or sodium hydride) in an appropriate solvent like acetone or DMF to yield the final product.
Caption: Proposed two-step synthesis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate
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Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve Ethyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) in dilute sulfuric acid (e.g., 10% v/v) and cool the mixture to 0-5 °C in an ice-salt bath.
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Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the stirred pyrazole solution, maintaining the temperature below 5 °C. The reaction is typically complete after stirring for an additional 30-60 minutes at this temperature.
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Hydrolysis: Slowly warm the reaction mixture to room temperature and then heat gently to 50-60 °C. Nitrogen gas evolution will be observed. Continue heating until the gas evolution ceases.
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Work-up: Cool the reaction mixture to room temperature. The product, Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate, may precipitate out of the solution. If not, extract the aqueous solution with a suitable organic solvent such as ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate
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Reaction Setup: To a solution of Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2-3 equivalents).
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Methylation: Add methyl iodide (1.2-1.5 equivalents) dropwise to the stirred suspension at room temperature.
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Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
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Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the crude product.
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Purification: Purify the crude Ethyl 3-methoxy-1H-pyrazole-4-carboxylate by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Key Reactivity and Derivatization
The Ethyl 3-methoxy-1H-pyrazole-4-carboxylate scaffold offers several sites for further chemical modification, making it a versatile building block.
Caption: Key reactive sites on Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.
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N1-Position: The pyrazole ring's N1 position is nucleophilic and can be readily alkylated, arylated, or acylated under basic conditions. This allows for the introduction of various substituents to modulate the compound's physicochemical and pharmacological properties.
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Ester Moiety: The ethyl ester at the C4 position is a versatile handle for further transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to the primary alcohol.
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C5-Position: The C5 position of the pyrazole ring is susceptible to electrophilic substitution, such as halogenation, providing another point for diversification.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is a cornerstone in the design of kinase inhibitors, a critical class of therapeutics for cancer and inflammatory diseases.[4] The 3-methoxy substitution on the pyrazole ring can serve as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The ester at the C4 position can be elaborated to introduce vectors that can occupy other pockets within the ATP-binding site, thereby enhancing potency and selectivity.
Derivatives of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate could be explored as potential inhibitors of a wide range of kinases, including but not limited to:
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Janus kinases (JAKs)
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Aurora kinases
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p38 MAP kinase
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Fms-like tyrosine kinase 3 (FLT3)[7]
Furthermore, the anti-inflammatory and anticancer properties of various pyrazole derivatives suggest that this compound could be a valuable starting point for the development of novel therapeutics in these areas.[1][2]
Safety and Handling
A specific Safety Data Sheet (SDS) for Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is not publicly available. However, based on the hazard profile of structurally related compounds like Ethyl 3-amino-1H-pyrazole-4-carboxylate, the following precautions should be observed:
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Toxicology: Similar compounds are reported to be harmful if swallowed and may cause skin and eye irritation.[6]
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Environmental Hazards: Some pyrazole derivatives are known to be toxic to aquatic life.[6] Dispose of waste in accordance with local, state, and federal regulations.
It is imperative to consult the supplier's SDS upon purchase and to perform a thorough risk assessment before handling this chemical.
Conclusion
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is a promising and versatile building block for the synthesis of novel bioactive molecules. While direct experimental data is currently sparse, this technical guide provides a solid foundation for its synthesis, characterization, and application in drug discovery programs. Its unique substitution pattern on the privileged pyrazole scaffold makes it an attractive starting point for the development of next-generation kinase inhibitors and other therapeutics. Further research into the synthesis and biological evaluation of this compound and its derivatives is highly encouraged.
References
- Berezin A S, et al. Synthesis, Structure, and Properties of a Copper Bromide Coordination Compound with 3-Amino-4-EthoxyCarbonylPyrazole. Nature of the Nonresonant and Ferromagnetic Absorption Observed by EPR. Journal of Superconductivity and Novel Magnetism, 2015, 28: 1007-1011.
- Youssef A, et al. Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Journal of the Korean Chemical Society, 2001, 45(5): 448-453.
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PubChem. Ethyl 3-amino-1H-pyrazole-4-carboxylate. Available from: [Link]
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PubChem. ethyl 3-methyl-1H-pyrazole-4-carboxylate. Available from: [Link]
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ResearchGate. Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. Available from: [Link]
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PMC. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Available from: [Link]
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ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]
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MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]
- Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
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PubMed Central. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Available from: [Link]
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MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]
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PMC. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]
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De Gruyter. Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Available from: [Link]
- Imperial College London. NMR Data for Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (5). 13C dmso-d6.
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PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
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